molecular formula C15H9ClN4O B5603314 4-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]quinoxaline

4-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No. B5603314
M. Wt: 296.71 g/mol
InChI Key: GELSJWWNCNCDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]quinoxaline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazoloquinoxaline derivatives, which have been reported to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]quinoxaline is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. It has also been shown to modulate the activity of various ion channels, such as TRPV1 and ASIC3, which are involved in pain sensation. In addition, it has been reported to interact with the GABA-A receptor, a neurotransmitter receptor that plays a key role in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and modulate the expression of various genes and proteins. In vivo studies have shown that it can reduce inflammation, pain, and fever, and improve cognitive function. However, the exact mechanisms underlying these effects are still unclear and require further investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]quinoxaline is its versatility in lab experiments. This compound can be easily synthesized and modified to generate a wide range of derivatives with different properties. It can also be used as a tool compound to investigate the mechanism of action of various enzymes and receptors. However, one of the main limitations of this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on 4-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]quinoxaline. One direction is to investigate its potential applications in drug discovery and development. This compound and its derivatives can be further optimized to enhance their activity and selectivity against various diseases. Another direction is to explore its potential applications in materials science, such as organic electronics and optoelectronics. Finally, further studies are needed to elucidate the mechanism of action of this compound and its derivatives, which will provide insights into their potential applications in various fields.

Synthesis Methods

The synthesis of 4-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]quinoxaline involves the reaction of 4-chlorophenol, 1,2,4-triazole-3-thiol, and 1,2-dichlorobenzene in the presence of a base and a catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product. The yield and purity of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

4-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]quinoxaline has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been reported to exhibit promising activity against a wide range of diseases, such as cancer, inflammation, and microbial infections. In pharmacology, it has been used as a tool compound to investigate the mechanism of action of various enzymes and receptors. In materials science, it has been explored for its potential applications in organic electronics and optoelectronics.

properties

IUPAC Name

4-(4-chlorophenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O/c16-10-5-7-11(8-6-10)21-15-14-19-17-9-20(14)13-4-2-1-3-12(13)18-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELSJWWNCNCDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=CN23)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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